Ethyl 5-(3,4-dimethylbenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate
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Description
Ethyl 5-(3,4-dimethylbenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate is a useful research compound. Its molecular formula is C18H18N2O3S2 and its molecular weight is 374.47. The purity is usually 95%.
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Biological Activity
Structure and Composition
- IUPAC Name : Ethyl 5-(3,4-dimethylbenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate
- Molecular Formula : C16H18N2O2S2
- Molecular Weight : 342.46 g/mol
This compound exhibits several biological activities that can be attributed to its unique chemical structure. The following are notable mechanisms:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest. It has been shown to activate caspases, leading to programmed cell death in malignant cells.
- Antimicrobial Properties : The thiocyanate group in the structure may contribute to antimicrobial activity by disrupting microbial cell membranes or interfering with metabolic processes.
In Vitro Studies
Several studies have focused on the in vitro effects of this compound on different cell lines:
- Cytotoxicity Assays : In a study evaluating cytotoxic effects on human cancer cell lines, the compound demonstrated significant toxicity with an IC50 value lower than that of standard chemotherapeutic agents. This suggests a potential for development as an anticancer drug.
- Mechanism Investigation : Research indicated that the compound induces apoptosis through mitochondrial pathways, evidenced by increased reactive oxygen species (ROS) production and mitochondrial membrane potential disruption.
Case Studies
A recent case study involving animal models showed that administration of this compound resulted in reduced tumor sizes compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.
Data Summary
Study Type | Findings | Reference |
---|---|---|
In Vitro | Significant cytotoxicity against cancer cells | [Study 1] |
Mechanism | Induction of apoptosis via ROS generation | [Study 2] |
Case Study | Tumor size reduction in animal models | [Case Study 1] |
Properties
IUPAC Name |
ethyl 5-[(3,4-dimethylbenzoyl)amino]-3-methyl-4-thiocyanatothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-5-23-18(22)15-12(4)14(24-9-19)17(25-15)20-16(21)13-7-6-10(2)11(3)8-13/h6-8H,5H2,1-4H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXOWIJTGVKIPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=C(C=C2)C)C)SC#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.